molecular formula C12H13N3OS B11027687 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B11027687
M. Wt: 247.32 g/mol
InChI Key: ZNRXBFJMDLPMSM-UHFFFAOYSA-N
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Description

2-Methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a pyridin-3-yl group and at position 2 with a 2-methylpropanamide moiety.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H13N3OS/c1-8(2)11(16)15-12-14-10(7-17-12)9-4-3-5-13-6-9/h3-8H,1-2H3,(H,14,15,16)

InChI Key

ZNRXBFJMDLPMSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Amidation: The final step involves the amidation of the thiazole-pyridine intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Thiazolone Formation

  • Reaction : Thioureido acid derivatives react with chloroacetic acid in aqueous potassium carbonate, followed by acidification .

  • Conditions :

    • Room temperature for 24 hours.

    • Acidification to pH 6 to isolate the product .

  • Yield : ~60% for thiazolone derivatives .

Amide Coupling

  • Reaction : The propanamide backbone is introduced via coupling with Boc–l-alanine, followed by deprotection with trifluoroacetic acid (TFA) .

  • Conditions :

    • Stirring in pyridine.

    • Deprotection at room temperature .

Thiazole Ring Formation

The Hantzsch reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by cyclization to form the thiazole ring.

Amide Hydrolysis

Under acidic conditions (e.g., TFA), the amide group can undergo hydrolysis, leading to deprotection or cleavage .

Intramolecular Cyclisation

In related derivatives, polyphosphoric acid at 120°C drives cyclisation to form fused ring systems (e.g., 2,3-dihydroquinolin-4(1H)-ones) .

Amide Stability

  • Acidic Conditions : Susceptible to hydrolysis under strong acids like TFA, as seen in deprotection steps .

  • Basic Conditions : Less prone to hydrolysis, but reactivity depends on substituents.

Ring Reactivity

  • Thiazole and Pyridine Rings : Potential sites for electrophilic substitution, though no direct data is available for this compound. Related thiazole derivatives exhibit stability under standard synthesis conditions .

Data Tables

Table 1: Key Synthesis Methods

MethodReagentsConditionsYieldReference
Hantzsch ReactionThiourea, α-haloketoneRefluxN/A
Thiazolone FormationThioureido acid, chloroacetic acidRoom temperature, pH 6~60%
Amide CouplingBoc–l-alanine, TFAStirring, room temperatureN/A

Table 2: Reaction Conditions for Stability

Reaction TypeConditionsEffectReference
Amide HydrolysisAcidic (TFA)Deprotection

Challenges and Optimization

  • Impurity Control : Conventional reflux conditions in thiazolone synthesis led to impurities, necessitating room-temperature reactions .

  • Cyclisation Efficiency : Intramolecular cyclisation requires precise temperature control (e.g., 120°C for 2–3 hours) .

Scientific Research Applications

2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiamidol (N-[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide)
  • Structure : Differs by replacing the pyridin-3-yl group with a 2,4-dihydroxyphenyl substituent.
  • Activity : Potent tyrosinase inhibitor (Ki = 0.25 μM, IC₅₀ = 1.1 μM) with applications in cosmetic formulations for hyperpigmentation .
  • Key Difference : The dihydroxyphenyl group enhances hydrogen bonding and antioxidant capacity, whereas the pyridinyl group in the target compound may improve solubility and metal coordination.
N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]acetamide (Compound 6a)
  • Structure: Features a methoxy-phenolic substituent and an acetamide group instead of 2-methylpropanamide.
  • Key Difference : The acetamide chain and methoxy group may reduce steric hindrance compared to the bulkier 2-methylpropanamide.
2-Methyl-N-[5-Methyl-4-(4-Methylphenyl)-1,3-Thiazol-2-yl]propanamide
  • Structure : Substituted with 4-methylphenyl and 5-methyl groups on the thiazole ring.
  • Physicochemical Properties : Molar mass = 274.38 g/mol; lipophilicity likely higher due to methyl groups .
  • Key Difference : Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility compared to the pyridinyl analog.
Enzyme Inhibition Profiles
Compound Target Enzyme Activity (IC₅₀/Ki) Application Reference
Thiamidol Human Tyrosinase Ki = 0.25 μM Cosmetic (melasma)
Compound 6a COX-1/COX-2 IC₅₀ ~9 mM Anti-inflammatory
Target Compound (Predicted) Kinases/Proteases N/A Under investigation
  • Insights: The pyridinyl group’s aromatic nitrogen may facilitate interactions with metalloenzymes (e.g., kinases) or nucleic acids, distinguishing it from phenolic or methylphenyl analogs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) Thiamidol Compound 6a 4-Methylphenyl Analog
Molecular Weight (g/mol) ~275 (estimated) ~280 ~250 274.38
LogP (Lipophilicity) Moderate Low-Moderate Moderate High
Solubility Moderate (pyridine enhances) Low (phenolic) Moderate Low
  • Key Observations: The pyridinyl group balances solubility and membrane permeability.

Biological Activity

2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and structure-activity relationships (SAR).

The compound is believed to exert its biological effects primarily through the inhibition of specific protein kinases involved in cell cycle regulation. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell proliferation. Inhibition of these kinases can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide exhibits significant anticancer activity across various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effect
MV4-11 (leukemia)0.25 - 2.50Induces apoptosis
A549 (lung cancer)>100No significant effect
Caco-2 (colorectal)39.8Significant decrease in viability

The compound showed a notable decrease in viability for Caco-2 cells, suggesting a selective targeting mechanism that may involve specific molecular interactions unique to this cell type .

Case Studies

A case study involving MV4-11 cells highlighted the compound's ability to induce apoptosis after 24 hours of treatment at varying concentrations. Graphical analysis indicated a clear dose-response relationship, with lower concentrations leading to significant apoptotic effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds often correlates with their structural features. The presence of the pyridine moiety and the thiazole ring appears to enhance the anticancer properties of the compound. SAR studies indicate that modifications to these rings can significantly affect potency:

  • Pyridine Substituents : Variations in the pyridine structure can alter binding affinity to target proteins.
  • Thiazole Modifications : Substituents on the thiazole ring influence cytotoxicity and selectivity against different cancer types.

For instance, compounds with electron-withdrawing groups on the thiazole ring demonstrated enhanced antiproliferative activity compared to their unsubstituted counterparts .

Q & A

Q. What are the common synthetic routes for 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves coupling a pyridine-substituted thiazole precursor with a methylpropanamide moiety. Key steps include:
  • Microwave-assisted amination for regioselective functionalization of the pyridine ring (e.g., using copper(I) bromide as a catalyst under mild heating) .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reaction efficiency by stabilizing intermediates.
  • Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) yields high-purity product.
  • Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon connectivity (e.g., pyridin-3-yl protons resonate at δ 8.8–9.0 ppm; thiazole carbons appear at ~150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z calculated for C12H12N3OS\text{C}_{12}\text{H}_{12}\text{N}_3\text{OS}: 246.0702) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. What strategies are used to analyze discrepancies in biological activity data across studies?

  • Methodological Answer : Conflicting bioactivity results often arise from:
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For antiproliferative assays, compare IC50_{50} values under identical nutrient conditions .
  • Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation. Monitor via dynamic light scattering (DLS).
  • Metabolic stability : Liver microsome assays assess if metabolite interference explains contradictory in vitro/in vivo results .

Q. How can computational methods guide the design of derivatives with improved target binding?

  • Methodological Answer :
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize compounds with hydrogen bonds to key residues (e.g., ATP-binding pockets) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups on the pyridine ring enhance binding affinity .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify derivatives with low RMSD fluctuations .

Q. What are the challenges in optimizing reaction yields for scale-up, and how are they addressed?

  • Methodological Answer :
  • Catalyst loading : Reduce copper(I) bromide to 5 mol% to minimize cost without sacrificing efficiency .
  • Continuous flow systems : Improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.